3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine
Overview
Description
3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound with the molecular formula C9H9BrN2O2 and a molecular weight of 257.08 g/mol . This compound is characterized by a pyrrolo[3,2-b]pyridine core structure, which is substituted with bromine and methoxy groups. It is primarily used in research and development, particularly in the fields of medicinal chemistry and organic synthesis .
Preparation Methods
The synthesis of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the bromination of 5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine using bromine or a brominating agent in the presence of a suitable solvent . The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Chemical Reactions Analysis
3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions to modify its functional groups, often using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Scientific Research Applications
3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of biologically active molecules, including potential drug candidates.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers use it to study the structure-activity relationships of pyrrolo[3,2-b]pyridine derivatives and their biological activities.
Mechanism of Action
The mechanism of action of 3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in various types of tumors . The inhibition of FGFRs can lead to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
3-Bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine can be compared with other similar compounds, such as:
5-Bromo-1H-pyrrolo[2,3-b]pyridine: This compound has a similar core structure but lacks the methoxy groups, which can affect its reactivity and biological activity.
6-Bromo-1H-pyrrolo[3,2-b]pyridine:
Properties
IUPAC Name |
3-bromo-5,6-dimethoxy-1H-pyrrolo[3,2-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O2/c1-13-7-3-6-8(5(10)4-11-6)12-9(7)14-2/h3-4,11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRRFSQONYVTSGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C2C(=C1)NC=C2Br)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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